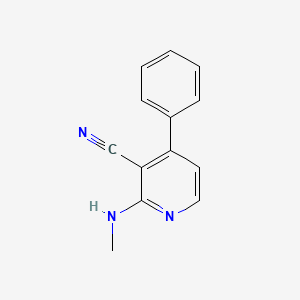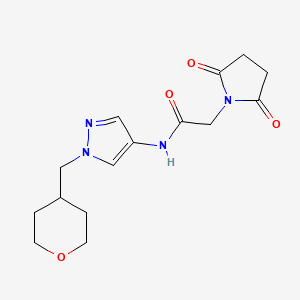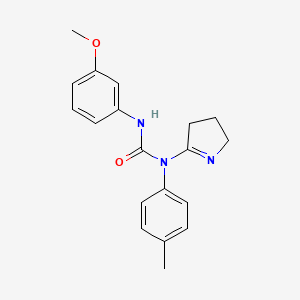
2-(Methylamino)-4-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-4-phenylpyridine-3-carbonitrile, commonly known as MPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a molecular weight of 238.3 g/mol. MPCC has garnered significant attention due to its unique properties and potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis Methods
- Tandem Michael addition/imino-nitrile cyclization has been used to synthesize several 2–amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles, including compounds related to 2-(Methylamino)-4-phenylpyridine-3-carbonitrile. These compounds' structures were confirmed through various spectral data analyses (Dong et al., 2010).
Chemical Reactions and Properties
- The compound was involved in reactions with triethyl orthoformate and various other chemicals, leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines (Ahmed et al., 2002).
Novel Compound Synthesis
- A novel approach involved the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and the study of their anti-bacterial activity. This work utilized derivatives of 2-phenylpyridine-5-carbonitrile, akin to this compound (Rostamizadeh et al., 2013).
Applications in Organic Chemistry
- It served as a precursor in one-pot three-component domino protocols for synthesizing penta-substituted 4H-pyrans, indicating its versatility in organic synthesis (Sivakumar et al., 2013).
Biological Activity
- Some derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles, which are structurally related to the compound , demonstrated antifungal and antibacterial activity. This suggests potential biological applications for similar compounds (Jemmezi et al., 2014).
Mechanism of Action
Mode of Action
In the case of Dipivefrin, it is hydrolyzed into epinephrine inside the human eye . The liberated epinephrine then stimulates α-and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility .
Pharmacokinetics
Based on its structural similarity to dipivefrin, it may also be metabolized primarily by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . These enzymes play a crucial role in drug metabolism, affecting the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its similarity to dipivefrin, it may decrease intraocular pressure by enhancing the outflow of aqueous humor and reducing its production .
properties
IUPAC Name |
2-(methylamino)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-15-13-12(9-14)11(7-8-16-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPWJCIWBFNHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1C#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)

![[5-(Methylsulfanyl)thiophen-2-yl]methanol](/img/structure/B2396217.png)

![5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2396221.png)





![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2396233.png)
![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)